4-Amino-1,6-naphthyridine-3-carboxylic acid
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Overview
Description
4-Amino-1,6-naphthyridine-3-carboxylic acid is a nitrogen-containing heterocyclic compound. It belongs to the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,6-naphthyridine-3-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-aminopyridine with diethyl methylenemalonate followed by thermal cyclization can yield the desired naphthyridine structure .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1,6-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered biological activities.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.
Major Products: The major products formed from these reactions include various substituted naphthyridines, which can exhibit different biological activities and properties .
Scientific Research Applications
4-Amino-1,6-naphthyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 4-Amino-1,6-naphthyridine-3-carboxylic acid exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication . The compound’s anticancer properties could be attributed to its ability to induce apoptosis in cancer cells through various signaling pathways .
Comparison with Similar Compounds
1,5-Naphthyridine: Another isomer with different biological activities.
1,8-Naphthyridine: Known for its use in medicinal chemistry and as a ligand in coordination chemistry.
Uniqueness: 4-Amino-1,6-naphthyridine-3-carboxylic acid stands out due to its specific functional groups, which confer unique biological activities and reactivity patterns. Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a compound of significant interest .
Properties
Molecular Formula |
C9H7N3O2 |
---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
4-amino-1,6-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H7N3O2/c10-8-5-3-11-2-1-7(5)12-4-6(8)9(13)14/h1-4H,(H2,10,12)(H,13,14) |
InChI Key |
NZLHTKARPIULTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C(C(=CN=C21)C(=O)O)N |
Origin of Product |
United States |
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